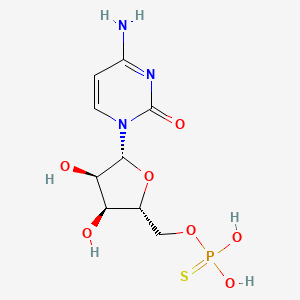

5'-CMPS

説明

Structure

3D Structure

特性

CAS番号 |

47151-76-8 |

|---|---|

分子式 |

C9H14N3O7PS |

分子量 |

339.26 g/mol |

IUPAC名 |

4-amino-1-[(2R,3R,4S,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C9H14N3O7PS/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(19-8)3-18-20(16,17)21/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,21)/t4-,6-,7-,8-/m1/s1 |

InChIキー |

JOENGNVCVILJEG-XVFCMESISA-N |

異性体SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)O |

正規SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=S)(O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Indirect but Essential Role of 5'-Cytidine Monophosphate in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 8, 2025

Abstract

While not a direct substrate for RNA polymerases, 5'-Cytidine Monophosphate (5'-CMP) is a critical precursor for the synthesis of Cytidine 5'-Triphosphate (CTP), an essential building block for RNA transcription. This technical guide delineates the biochemical pathway responsible for the conversion of 5'-CMP to CTP, focusing on the enzymatic reactions, kinetic parameters, and regulatory mechanisms that govern this process. Detailed experimental protocols for the key enzymes involved, UMP/CMP kinase (CMPK) and Nucleoside Diphosphate Kinase (NDPK), are provided, along with a discussion of the pathway's relevance in cellular metabolism and as a potential target for therapeutic intervention.

Introduction

RNA synthesis, or transcription, is the fundamental process by which the genetic information encoded in DNA is transcribed into a complementary RNA molecule. This process is catalyzed by RNA polymerases, which utilize ribonucleoside triphosphates (NTPs) — Adenosine Triphosphate (ATP), Guanosine Triphosphate (GTP), CTP, and Uridine Triphosphate (UTP) — as substrates to build the growing RNA chain. 5'-Cytidine Monophosphate (5'-CMP) is a ribonucleoside monophosphate that, while structurally similar to the building blocks of RNA, cannot be directly incorporated by RNA polymerase. Instead, its primary role in RNA synthesis is to serve as a precursor for the synthesis of CTP. The cellular pool of CTP is maintained through both de novo synthesis pathways and salvage pathways that utilize existing nucleosides and nucleotides like 5'-CMP. This guide focuses on the salvage pathway, which provides an efficient mechanism for recycling cytidine-containing molecules.

The Biochemical Pathway: From 5'-CMP to CTP

The conversion of 5'-CMP to CTP is a two-step phosphorylation cascade catalyzed by two key enzymes: UMP/CMP kinase (also known as cytidylate kinase) and Nucleoside Diphosphate Kinase.

Step 1: Phosphorylation of 5'-CMP to CDP

The first phosphorylation event is the conversion of 5'-CMP to Cytidine 5'-diphosphate (CDP). This reaction is catalyzed by UMP/CMP kinase (EC 2.7.4.14), which transfers a phosphate group from a donor, typically ATP, to 5'-CMP.

Reaction: 5'-CMP + ATP ⇌ CDP + ADP

Step 2: Phosphorylation of CDP to CTP

The second and final step is the phosphorylation of CDP to CTP, catalyzed by the enzyme Nucleoside Diphosphate Kinase (NDPK; EC 2.7.4.6). NDPK facilitates the transfer of a terminal phosphate group from a nucleoside triphosphate donor (often ATP) to CDP.

Reaction: CDP + ATP ⇌ CTP + ADP

The resulting CTP is then available for incorporation into the growing RNA chain by RNA polymerase during transcription.

Enzymology and Kinetics

The efficiency of the conversion of 5'-CMP to CTP is dictated by the kinetic properties of the enzymes involved. A summary of the kinetic parameters for UMP/CMP kinase and NDPK from various organisms is presented below.

UMP/CMP Kinase (CMPK)

UMP/CMP kinase is a key enzyme in pyrimidine nucleotide metabolism. In eukaryotes, a single enzyme is responsible for the phosphorylation of both UMP and CMP.[1] Bacterial CMP kinases, however, are typically specific for CMP and dCMP. The kinetic parameters of UMP/CMP kinase can vary depending on the source of the enzyme and the specific substrate.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |

| Yersinia pseudotuberculosis | CMP | 28 | 91.9 | - | [2] |

| Yersinia pseudotuberculosis | ATP | 40 | 74.3 | - | [2] |

| Human (recombinant) | CMP | 5-500 | 1.7-248 | - | [3] |

| Human (recombinant) | dCMP | 404-1600 | 2.5-216 | - | [3] |

| Human (recombinant) | UMP | 50-1600 | 0.6-140 | - | [3] |

Table 1: Kinetic Parameters of UMP/CMP Kinase.

Nucleoside Diphosphate Kinase (NDPK)

NDPKs are generally non-specific enzymes that catalyze the transfer of the terminal phosphate between different nucleoside diphosphates and triphosphates.[4] They play a crucial role in maintaining the balance of cellular NTP pools.

| Enzyme Source | Substrate | Km (µM) | Reference |

| Baker's Yeast | ADP | ~30 | [5] |

| Baker's Yeast | dGTP | ~50 | [5] |

| Baker's Yeast | dTTP | ~250 | [5] |

| Baker's Yeast | dCTP | ~750 | [5] |

| Baker's Yeast | GTP | ~200 | [5] |

Table 2: Kinetic Parameters of Nucleoside Diphosphate Kinase.

Regulation of the Pathway

The synthesis of CTP from 5'-CMP is tightly regulated to meet the cell's metabolic demands for RNA synthesis and other processes. The primary regulatory control point is the allosteric regulation of CTP synthase, the enzyme responsible for the de novo synthesis of CTP, which is feedback inhibited by its product, CTP.[5][6][7] While not directly part of the CMP-to-CTP salvage pathway, the activity of CTP synthase influences the overall cellular CTP pool and thus indirectly affects the flux through the salvage pathway. GTP acts as an allosteric activator of CTP synthase, helping to balance the purine and pyrimidine nucleotide pools.[8]

Experimental Protocols

Coupled Spectrophotometric Assay for UMP/CMP Kinase Activity

This protocol describes a continuous enzyme-coupled assay to measure the activity of UMP/CMP kinase. The production of ADP in the CMPK reaction is coupled to the oxidation of NADH by pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM MgCl₂, 50 mM KCl.

-

Substrates: 1 mM ATP, varying concentrations of CMP (e.g., 0-1 mM).

-

Coupling System: 1 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, 2 units/mL pyruvate kinase (PK), 2 units/mL lactate dehydrogenase (LDH).

-

Enzyme: Purified or partially purified UMP/CMP kinase.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

-

Incubate the mixture at a constant temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate and to record any background rate of NADH oxidation.

-

Initiate the reaction by adding a known amount of UMP/CMP kinase to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for a period of 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).

-

Determine the specific activity of the enzyme in units per milligram of protein (1 Unit = 1 µmol of product formed per minute).

Coupled Spectrophotometric Assay for Nucleoside Diphosphate Kinase Activity

A similar coupled enzyme assay can be used to measure NDPK activity. The production of ATP in the NDPK reaction (using a non-adenosine diphosphate as the acceptor) is coupled to the phosphorylation of glucose by hexokinase and the subsequent reduction of NADP⁺ by glucose-6-phosphate dehydrogenase. The increase in absorbance at 340 nm due to NADPH formation is monitored.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl.

-

Substrates: 1 mM ATP, 1 mM CDP.

-

Coupling System: 10 mM glucose, 1 mM NADP⁺, 2 units/mL hexokinase, 1 unit/mL glucose-6-phosphate dehydrogenase.

-

Enzyme: Purified or partially purified NDPK.

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, CDP, glucose, NADP⁺, hexokinase, and glucose-6-phosphate dehydrogenase.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes to reach thermal equilibrium and to measure any background reaction.

-

Initiate the reaction by adding a known amount of NDPK to the cuvette.

-

Immediately monitor the increase in absorbance at 340 nm.

-

Record the absorbance at regular intervals for 5-10 minutes.

-

Calculate the initial reaction velocity from the linear portion of the curve, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

-

Calculate the specific activity of the NDPK.

Implications for Drug Development

The enzymes of the CTP synthesis pathway, including UMP/CMP kinase, are potential targets for the development of antiviral and anticancer drugs. Many nucleoside analog drugs require phosphorylation to their active triphosphate forms to exert their therapeutic effects. Therefore, understanding the substrate specificity and kinetic properties of UMP/CMP kinase is crucial for the design and development of new therapeutic agents.[9] For instance, the efficiency with which a nucleoside analog monophosphate is converted to its diphosphate form by UMP/CMP kinase can significantly impact its overall efficacy. Inhibitors of this pathway could also be explored as a strategy to deplete the cellular CTP pool, thereby inhibiting RNA synthesis and cell proliferation, which is a hallmark of cancer.

Conclusion

References

- 1. A continuous spectrophotometric enzyme-coupled assay for deoxynucleoside triphosphate triphosphohydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 4. icahris.org [icahris.org]

- 5. Real-time bioluminometric method for detection of nucleoside diphosphate kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved spectrophotometric assay of nucleoside monophosphate kinase activity using the pyruvate kinase/lactate dehydrogenase coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Central Role of 5'-Cytidine Monophosphate in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted functions of 5'-Cytidine Monophosphate (CMP), a pivotal nucleotide in cellular metabolism. From its fundamental role as a building block of ribonucleic acid (RNA) to its critical involvement in the synthesis of phospholipids and glycoproteins, CMP stands at the crossroads of major anabolic and catabolic pathways. This document provides a comprehensive overview of CMP's synthesis, utilization, and degradation, supported by quantitative data, detailed experimental protocols, and pathway visualizations to empower further research and drug discovery efforts.

Core Functions of 5'-Cytidine Monophosphate in Cellular Metabolism

5'-Cytidine Monophosphate (CMP) is a ribonucleoside monophosphate composed of a cytosine base, a ribose sugar, and a single phosphate group.[1][2] Its central role in cellular metabolism stems from its position as a precursor for the synthesis of cytidine triphosphate (CTP), an essential nucleotide for numerous biological processes.[3][4] The primary source of CMP in many cells is the degradation of RNA by ribonucleases.[2]

CMP's metabolic significance can be categorized into three primary areas:

-

Precursor for Pyrimidine Nucleotide Synthesis: CMP is phosphorylated to cytidine diphosphate (CDP) and subsequently to CTP.[2][3] CTP is a vital component for RNA synthesis and is also involved in various metabolic pathways.[4] The synthesis of CTP from UTP is a key regulatory step in pyrimidine metabolism.[5]

-

Phospholipid Synthesis (CDP-Choline Pathway): CMP is a product of the final step in the CDP-choline pathway, a major route for the de novo synthesis of phosphatidylcholine (PC), a primary component of cellular membranes.[6][7][8] In this pathway, CDP-choline donates a phosphocholine group to diacylglycerol, forming PC and releasing CMP.[6][7][8]

-

Glycosylation Reactions (CMP-Sialic Acid Synthesis): CMP is a key component of CMP-sialic acid (CMP-N-acetylneuraminic acid), the activated form of sialic acid used in the sialylation of glycoproteins and glycolipids.[9][10] This process is crucial for cell-cell recognition, signaling, and immune responses.[9] The synthesis of CMP-sialic acid is catalyzed by CMP-sialic acid synthetase.[9][10]

Quantitative Data on CMP and Related Metabolites

Understanding the cellular concentrations and metabolic flux rates of CMP and its derivatives is crucial for elucidating its regulatory roles. The following tables summarize available quantitative data from various studies.

| Metabolite | Cell Type/Tissue | Concentration (pmol/mg protein) | Reference |

| CMP | HEK293T cells | 6.7 - 72.6 | [11] |

| HeLa cells | 10.2 - 25.8 | [11] | |

| Human renal tissues | 13.5 - 48.9 | [11] | |

| CDP-choline | Rat striatal slices (basal) | ~110 | [12] |

| Rat striatal slices (+ Cytidine) | ~207 | [12] | |

| Rat striatal slices (+ Uridine) | ~178 | [12] | |

| CMP-Neu5Ac | Sf9 insect cells (engineered) | 16.94 nmol/mg of protein | [13] |

Table 1: Intracellular Concentrations of CMP and Related Metabolites.

| Enzyme | Organism/Tissue | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| CMP Kinase | Yersinia pseudotuberculosis | CMP | 0.028 | 91.9 | [6] |

| ATP | 0.04 | 74.3 | [6] | ||

| Escherichia coli | CMP | 0.035 | - | [6] | |

| ATP | 0.038 | - | [6] | ||

| CTP Synthetase | Saccharomyces cerevisiae | ATP | Decreased upon phosphorylation | Increased upon phosphorylation | [2] |

| UTP | - | Increased upon phosphorylation | [2] | ||

| Choline Phosphotransferase | Mouse ascites cells | - | - | Activation energy: 17.2 kcal/mol | [1] |

Table 2: Kinetic Parameters of Key Enzymes in CMP Metabolism.

Signaling and Metabolic Pathways Involving CMP

The metabolic fate of CMP is intricately linked to several key cellular pathways. The following diagrams, generated using the DOT language, illustrate these connections.

Pyrimidine Metabolism: De Novo and Salvage Pathways

CDP-Choline Pathway for Phosphatidylcholine Synthesis

CMP-Sialic Acid Synthesis for Glycosylation

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CMP metabolism.

Quantification of Intracellular CMP by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the extraction and quantification of CMP from cultured cells using HPLC with UV detection.[14][15]

4.1.1. Materials

-

Cultured cells

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Ice-cold 0.6 M Perchloric Acid (PCA)

-

3 M Potassium Carbonate (K₂CO₃)

-

HPLC system with a C18 reverse-phase column and UV detector

-

Mobile Phase: 0.1 M Ammonium Acetate, pH 6.9

-

CMP standard solution

4.1.2. Cell Extraction Protocol

-

Grow cells to the desired confluency in appropriate culture vessels.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.6 M PCA to the culture dish to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the acidic extract to a microcentrifuge tube.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Neutralize the extract by adding 3 M K₂CO₃ dropwise until the pH is between 6 and 7.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the nucleotides and store at -80°C until HPLC analysis.

4.1.3. HPLC Analysis

-

Equilibrate the C18 column with the mobile phase (0.1 M Ammonium Acetate, pH 6.9) at a flow rate of 1 mL/min.

-

Inject a known volume (e.g., 20 µL) of the prepared cell extract onto the column.

-

Monitor the absorbance at 271 nm.

-

Identify the CMP peak by comparing its retention time with that of a CMP standard.

-

Quantify the CMP concentration by comparing the peak area of the sample with a standard curve generated from known concentrations of the CMP standard.

Coupled Spectrophotometric Assay for CMP Kinase Activity

This assay measures the activity of CMP kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[6][16]

4.2.1. Principle

The assay relies on a series of coupled enzymatic reactions:

-

CMP Kinase: CMP + ATP → CDP + ADP

-

Pyruvate Kinase: ADP + Phosphoenolpyruvate → ATP + Pyruvate

-

Lactate Dehydrogenase: Pyruvate + NADH + H⁺ → Lactate + NAD⁺

The decrease in absorbance at 340 nm due to the oxidation of NADH is directly proportional to the activity of CMP kinase.

4.2.2. Materials

-

Enzyme source (e.g., purified CMP kinase or cell lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 100 mM KCl

-

ATP solution

-

CMP solution

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

Spectrophotometer capable of reading absorbance at 340 nm

4.2.3. Assay Protocol

-

Prepare a reaction mixture containing Assay Buffer, PEP, NADH, PK, and LDH in a cuvette.

-

Add the enzyme source (CMP kinase) to the reaction mixture.

-

Incubate the mixture at 30°C for 5 minutes to allow for the consumption of any contaminating ADP.

-

Initiate the reaction by adding ATP and CMP.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

References

- 1. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylcholine and the CDP-Choline Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative metabolic flux analysis reveals an unconventional pathway of fatty acid synthesis in cancer cells deficient for the mitochondrial citrate transport protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. daneshyari.com [daneshyari.com]

- 5. Catalytic Cycle of Neisseria meningitidis CMP-Sialic Acid Synthetase Illustrated by High-Resolution Protein Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Flux estimation analysis systematically characterizes the metabolic shifts of the central metabolism pathway in human cancer [frontiersin.org]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CDP-choline pathway - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-performance liquid chromatography (HPLC)-based detection and quantitation of cellular c-di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ebiocell.com [ebiocell.com]

- 16. Improved spectrophotometric assay of nucleoside monophosphate kinase activity using the pyruvate kinase/lactate dehydrogenase coupling system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cornerstone of RNA: An In-depth Technical Guide to the Discovery and History of 5'-Cytidine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine Monophosphate (CMP), a pyrimidine ribonucleotide, is a fundamental building block of ribonucleic acid (RNA) and a critical intermediate in a myriad of cellular processes. Composed of a cytosine base, a ribose sugar, and a single phosphate group, CMP's significance extends from its role in the transcription of genetic information to its essential function in the biosynthesis of phospholipids, which form the very fabric of cellular membranes. This technical guide provides a comprehensive overview of the discovery and history of CMP, detailing its initial synthesis, the elucidation of its biological roles, and the experimental methodologies that underpinned these seminal discoveries.

Physicochemical Properties of 5'-Cytidine Monophosphate

A summary of the key quantitative data for 5'-Cytidine Monophosphate is presented in the table below, providing a ready reference for its physical and chemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₃O₈P | [1][2][3] |

| Molar Mass | 323.198 g/mol | [2][3] |

| Melting Point | ~222 °C (decomposition) | |

| pKa₁ (phosphate) | ~0.8 | |

| pKa₂ (N3 of cytosine) | ~4.5 | |

| pKa₃ (phosphate) | ~6.3 | |

| UV λmax | 276 nm | [3] |

| Solubility in Water | Soluble | |

| Appearance | White crystalline solid | [3] |

The Discovery and Initial Synthesis of 5'-Cytidine Monophosphate: A Historical Perspective

The journey to understanding nucleotides like CMP began in the late 19th century with Friedrich Miescher's isolation of "nuclein" from the nuclei of white blood cells in 1869. However, it was not until the mid-20th century that the chemical synthesis of these vital molecules was achieved, a feat largely attributed to the pioneering work of Sir Alexander Todd and his research group. For his extensive contributions to the chemistry of nucleotides and nucleotide co-enzymes, Todd was awarded the Nobel Prize in Chemistry in 1957.

While a singular publication announcing the "first" synthesis of CMP is not readily identifiable, the foundational methods for the synthesis of pyrimidine ribonucleosides and their subsequent phosphorylation were detailed in a series of papers from Todd's laboratory in the Journal of the Chemical Society during the 1950s. A representative experimental protocol, adapted from the methodologies of that era for the synthesis of a pyrimidine ribonucleotide, is outlined below.

Experimental Protocol: A Representative Historical Chemical Synthesis of a Pyrimidine Ribonucleotide (e.g., Uridine-5'-phosphate, a close analogue of CMP)

This protocol is based on the general principles established by Todd and his collaborators for nucleotide synthesis.

Objective: To synthesize a pyrimidine ribonucleotide by phosphorylation of the corresponding nucleoside.

Materials:

-

Uridine (or Cytidine)

-

Dibenzyl phosphorochloridate

-

Pyridine (anhydrous)

-

Water

-

Palladium catalyst (e.g., Pd/C)

-

Hydrogen gas

-

Anion-exchange resin (e.g., Dowex-1)

-

Formic acid

-

Ammonium formate

Methodology:

-

Phosphorylation of the Nucleoside:

-

The protected nucleoside (with hydroxyl groups on the ribose sugar, other than the 5'-hydroxyl, being protected by suitable groups like acetyl) is dissolved in anhydrous pyridine.

-

The solution is cooled in an ice bath.

-

A solution of dibenzyl phosphorochloridate in pyridine is added dropwise with constant stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

Water is added to quench the reaction.

-

The solvent is removed under reduced pressure.

-

-

Deprotection:

-

The resulting protected nucleotide is deprotected to remove the benzyl groups from the phosphate moiety. This is typically achieved by catalytic hydrogenation.

-

The residue from the previous step is dissolved in a suitable solvent (e.g., aqueous ethanol).

-

A palladium catalyst is added.

-

The mixture is subjected to hydrogen gas at atmospheric pressure with vigorous stirring until the uptake of hydrogen ceases.

-

The catalyst is removed by filtration.

-

-

Purification:

-

The resulting solution containing the nucleotide is purified using anion-exchange chromatography.

-

The solution is applied to a column packed with an anion-exchange resin in the formate form.

-

The column is washed with water to remove any unreacted nucleoside.

-

The nucleotide is eluted from the column using a gradient of formic acid or ammonium formate.

-

Fractions are collected and monitored for the presence of the nucleotide using UV spectrophotometry.

-

Fractions containing the pure nucleotide are pooled and lyophilized to yield the final product.

-

Characterization:

-

The identity and purity of the synthesized nucleotide would have been confirmed by methods available at the time, including elemental analysis, UV spectroscopy (to confirm the presence of the pyrimidine base), and paper chromatography against known standards.

Elucidation of the Biological Roles of 5'-Cytidine Monophosphate

The biological significance of CMP began to be unveiled in the 1950s, a period of intense research into metabolic pathways. A landmark discovery was the elucidation of the role of cytidine coenzymes in phospholipid biosynthesis by Eugene P. Kennedy and Samuel B. Weiss in 1956.[4][5][6] Their work established the "Kennedy pathway," a fundamental metabolic route for the synthesis of phosphatidylcholine and phosphatidylethanolamine, two major components of cellular membranes.

The Kennedy Pathway: CMP's Central Role in Phospholipid Synthesis

The Kennedy pathway, also known as the CDP-choline pathway, is a series of enzymatic reactions that utilize CMP as a key intermediate. The pathway is crucial for membrane biogenesis and the production of lipid-derived signaling molecules.

Experimental Protocol: Elucidating the Role of Cytidine Coenzymes in Phospholipid Biosynthesis

The following is a generalized protocol based on the experiments conducted by Kennedy and Weiss that demonstrated the requirement of cytidine triphosphate (CTP) for the incorporation of phosphocholine into phospholipids and the subsequent release of CMP.

Objective: To demonstrate the enzymatic synthesis of lecithin (phosphatidylcholine) from phosphocholine and the involvement of a cytidine coenzyme.

Materials:

-

Rat liver mitochondria preparation (as a source of enzymes)

-

¹⁴C-labeled phosphocholine

-

Cytidine triphosphate (CTP)

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Diacylglycerol (DAG)

-

Buffer solution (e.g., Tris-HCl, pH 7.4)

-

Lipid extraction solvents (e.g., chloroform, methanol)

-

Chromatography system (e.g., paper chromatography or thin-layer chromatography)

-

Scintillation counter

Methodology:

-

Enzyme Preparation:

-

A crude enzyme preparation was obtained from rat liver homogenates by differential centrifugation to isolate the mitochondrial fraction, which was known to be active in phospholipid synthesis.

-

-

Incubation:

-

A reaction mixture was prepared containing the enzyme preparation, ¹⁴C-labeled phosphocholine, ATP (as an energy source), MgCl₂ (as a cofactor), and buffer.

-

Crucially, parallel incubations were set up with and without the addition of CTP.

-

In some experiments, diacylglycerol was also added to the reaction mixture.

-

The reaction mixtures were incubated at 37°C for a defined period.

-

-

Lipid Extraction:

-

The reaction was stopped, and the lipids were extracted from the incubation mixture using a chloroform-methanol solvent system. This separates the newly synthesized radioactive phospholipids from the water-soluble radioactive precursor (¹⁴C-phosphocholine).

-

-

Chromatographic Separation and Analysis:

-

The extracted lipids were separated by chromatography to isolate the different phospholipid species.

-

The chromatogram was then analyzed for radioactivity. The amount of radioactivity incorporated into the phospholipid fraction (specifically phosphatidylcholine) was quantified using a scintillation counter.

-

Key Findings from these Experiments:

-

Significant incorporation of ¹⁴C from phosphocholine into the lipid fraction was observed only in the presence of CTP.

-

The experiments demonstrated that CTP reacts with phosphocholine to form an intermediate, which was identified as cytidine diphosphate choline (CDP-choline).

-

This activated intermediate then reacts with diacylglycerol to form phosphatidylcholine, with the release of cytidine monophosphate (CMP).

This groundbreaking work not only established the central role of CMP in phospholipid metabolism but also highlighted the broader principle of nucleotide activation in biosynthetic pathways.

Modern Methods of 5'-Cytidine Monophosphate Synthesis

While the historical chemical synthesis methods were pivotal for the initial characterization of CMP, modern production relies heavily on more efficient and environmentally friendly enzymatic methods.

Enzymatic Synthesis of 5'-Cytidine Monophosphate

A common and highly efficient method for the industrial production of CMP is through the enzymatic phosphorylation of cytidine.

This process typically utilizes a cytidine kinase enzyme to catalyze the transfer of a phosphate group from a donor molecule, such as ATP, to cytidine, yielding CMP and ADP. This method offers high specificity and yield under mild reaction conditions.

Conclusion

The discovery and history of 5'-Cytidine Monophosphate are a testament to the advancements in organic chemistry and biochemistry throughout the 20th century. From its initial synthesis in the laboratory of Alexander Todd to the elucidation of its indispensable role in phospholipid metabolism by Eugene Kennedy, the study of CMP has provided profound insights into the fundamental processes of life. Today, as our understanding of nucleotide metabolism continues to expand, CMP remains a molecule of significant interest to researchers in fields ranging from molecular biology and genetics to drug development, where the pathways it governs are explored as potential therapeutic targets.

References

- 1. Cytidine 5'-monophosphate(2-) | C9H12N3O8P-2 | CID 7058165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: cytidine 5'-monophosphate [dnamod.hoffmanlab.org]

- 3. caymanchem.com [caymanchem.com]

- 4. The function of cytidine coenzymes in the biosynthesis of phospholipides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to Cytidine 5'-Monophosphate (5'-CMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytidine 5'-monophosphate (5'-CMP), also known as 5'-cytidylic acid, is a pivotal nucleotide that serves as a fundamental monomeric unit in the synthesis of ribonucleic acid (RNA).[1] Structurally, it is an ester of phosphoric acid and the nucleoside cytidine. 5'-CMP is composed of three distinct chemical moieties: a pyrimidine nucleobase (cytosine), a pentose sugar (ribose), and a single phosphate group covalently attached to the 5'-hydroxyl group of the ribose.[1] Beyond its role as a nucleic acid precursor, 5'-CMP is a key intermediate in various metabolic pathways, including the synthesis of other pyrimidine nucleotides essential for DNA replication and cellular bioenergetics. This guide provides a comprehensive overview of its structure, chemical properties, biological significance, and the analytical methods used for its characterization.

Structure and Chemical Identity

5'-CMP is a pyrimidine ribonucleoside 5'-monophosphate.[2][3] The core structure consists of a cytosine base linked via a β-N1-glycosidic bond to the 1' carbon of a ribose sugar. The phosphate group is esterified at the 5' carbon of this ribose moiety.

IUPAC Name: [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1][3]

Synonyms: 5'-Cytidylic acid, Cytidylate, CMP[1][3][4]

Physicochemical Properties

The chemical properties of 5'-CMP are crucial for its biological function and for the development of analytical and therapeutic applications. Quantitative data are summarized in the table below.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₃O₈P | [5] |

| Molecular Weight | 323.20 g/mol | [5] |

| Melting Point | ~222 °C (decomposes) | [6] |

| pKa Values | 1.15 (Strongest Acidic), 4.19 (Strongest Basic) | [4] |

| 0.8, 4.5, 6.3 | [1] | |

| Water Solubility | 16.3 mg/mL | [4] |

| 100 mg/mL | [7] | |

| UV Absorbance (λmax) | ~275-280 nm (in neutral solution) | |

| Appearance | White crystalline powder | [7] |

Solubility and Stability

5'-CMP is readily soluble in water.[5] Its disodium salt form shows high water solubility, up to 100 mg/mL.[7] It is also soluble in 1 M ammonium hydroxide (NH4OH) at 50 mg/mL. For long-term storage, it is recommended to keep the compound at 2-8°C under desiccating conditions.[5][7] Stock solutions, particularly if prepared in water for biological experiments, should be sterilized by filtration and can be stored at -80°C for up to six months.[8]

Spectroscopic Properties

The cytosine ring, a conjugated π-electron system, gives 5'-CMP its characteristic ultraviolet (UV) absorbance. The maximum absorbance (λmax) occurs in the range of 275-280 nm, a property extensively used for its quantification in solution. The exact peak position and molar absorptivity can be influenced by pH due to the protonation state of the cytosine ring.

Biological Role and Metabolic Pathways

5'-CMP is a central molecule in pyrimidine metabolism. Its primary source in many organisms is through the degradation of RNA by ribonucleases.[1] It also serves as a substrate for various enzymes to produce other essential nucleotides.

Pyrimidine Nucleotide Metabolism

The primary metabolic fate of 5'-CMP is its phosphorylation to cytidine diphosphate (CDP) and subsequently to cytidine triphosphate (CTP). This process is critical for RNA synthesis. Uridine monophosphate (UMP)/cytidine monophosphate (CMP) kinase is the enzyme responsible for the first phosphorylation step, utilizing ATP as the phosphate donor.[4][5] CTP is a direct precursor for RNA synthesis and can also be converted to deoxycytidine triphosphate (dCTP), a necessary building block for DNA synthesis.

The diagram below illustrates the central role of 5'-CMP in the pyrimidine metabolic pathway.

Experimental Protocols and Analysis

The quantification and analysis of 5'-CMP in biological matrices or pharmaceutical formulations are commonly performed using high-performance liquid chromatography (HPLC).

General Protocol: HPLC Quantification of 5'-CMP

This protocol outlines a general method for the analysis of 5'-CMP using reversed-phase HPLC, a technique widely cited for nucleotide analysis.[9][10][11]

1. Objective: To quantify the concentration of 5'-CMP in an aqueous sample.

2. Materials:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[10]

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted)

-

Mobile Phase B: Acetonitrile or Methanol

-

5'-CMP standard

-

Sample for analysis

-

0.22 µm syringe filters

3. Standard Preparation:

-

Prepare a stock solution of 5'-CMP (e.g., 1 mg/mL) in deionized water.

-

Perform serial dilutions to create a series of calibration standards (e.g., ranging from 0.005 to 0.5 mg/mL).[9]

4. Sample Preparation:

-

For biological samples (e.g., cell culture media), perform protein precipitation by adding 2 volumes of cold acetonitrile.[12]

-

Centrifuge to pellet the precipitate.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.[12]

5. Chromatographic Conditions:

-

Column: C18 reversed-phase

-

Mobile Phase: Isocratic or gradient elution. A simple isocratic method may use a mixture of an aqueous buffer and an organic solvent.[10] For complex mixtures, a gradient elution is often preferred.[11]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled (e.g., 30°C)

6. Data Analysis:

-

Generate a calibration curve by plotting the peak area of the 5'-CMP standards against their known concentrations.

-

Determine the concentration of 5'-CMP in the sample by interpolating its peak area from the calibration curve.

The workflow for this analytical process is visualized below.

Conclusion

Cytidine 5'-monophosphate is a cornerstone of molecular biology and cellular metabolism. Its well-defined structure and chemical properties make it a subject of continuous interest in biochemical research, diagnostics, and as a target in drug development. A thorough understanding of its characteristics, metabolic roles, and analytical methodologies is essential for professionals in the life sciences. The data and protocols presented in this guide serve as a foundational resource for further investigation and application of this vital nucleotide.

References

- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. DNAmod: cytidine 5'-monophosphate [dnamod.hoffmanlab.org]

- 3. 5'-Cytidylic acid | C9H14N3O8P | CID 6131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]

- 6. Cytidine 5’-monophosphate | 63-37-6 [amp.chemicalbook.com]

- 7. ≥99%, synthetic, crystalline | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Separation of Cytidine-5'-monophosphate (CMP) and 2'-Deoxycytidine 5'-Monophosphate (dCMP) on Newcrom B Column | SIELC Technologies [sielc.com]

- 11. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

- 13. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of 5'-Cytidine Monophosphate (CMP)

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine Monophosphate (CMP) is a fundamental pyrimidine nucleotide, serving as a critical monomeric unit in the synthesis of RNA.[1] It also plays a vital role in various metabolic pathways, including the synthesis of phospholipids and glycosylation of proteins.[2] The cellular pool of cytidine nucleotides is the smallest among the ribonucleotides, making its synthesis a tightly regulated and rate-limiting process for cellular growth and proliferation.[3] Understanding the biosynthesis of CMP is therefore crucial for research in molecular biology, oncology, and immunology, and presents significant opportunities for therapeutic intervention.

This technical guide provides a comprehensive overview of the two primary pathways for CMP biosynthesis: the de novo pathway and the salvage pathway. It details the enzymatic reactions, regulatory mechanisms, and presents quantitative kinetic data. Furthermore, it includes a detailed experimental protocol for assessing the activity of a key enzyme in this process, CTP synthase, to aid researchers in their laboratory investigations.

De Novo Biosynthesis Pathway

The de novo synthesis of pyrimidines does not directly produce CMP. Instead, it culminates in the formation of Uridine Triphosphate (UTP), which is then converted to Cytidine Triphosphate (CTP).[4] CMP is subsequently generated from CTP, primarily through the degradation of RNA by ribonucleases.[1] The critical, rate-limiting step in the synthesis of cytosine nucleotides is the amination of UTP to CTP, a reaction catalyzed by the enzyme CTP synthase (EC 6.3.4.2).[3][5]

The CTP Synthase Reaction

CTP synthase is a glutamine amidotransferase that catalyzes the ATP-dependent transfer of the amide nitrogen from glutamine to the C-4 position of UTP to form CTP.[2][6] The overall reaction is as follows:

ATP + UTP + Glutamine → ADP + Pi + CTP + Glutamate [5]

The reaction mechanism involves two main steps occurring in two distinct domains of the enzyme:

-

Glutamine Hydrolysis: In the glutaminase (GAT) domain, glutamine is hydrolyzed to produce ammonia (NH₃).[5] This step is allosterically activated by Guanosine Triphosphate (GTP).[2][7]

-

Ammonia Transfer and Amination: The liberated ammonia is channeled through the enzyme's interior to the synthetase domain.[5] Here, UTP is first phosphorylated by ATP to form a reactive 4-phosphoryl UTP intermediate.[5][8] Ammonia then attacks this intermediate, displacing the phosphate group to form CTP.[5]

Regulation of CTP Synthase

The activity of CTP synthase is meticulously regulated through multiple mechanisms to balance the cellular pools of pyrimidine and purine nucleotides.

-

Allosteric Regulation: GTP acts as an allosteric activator, significantly enhancing the glutaminase activity.[5][7] Conversely, the final product, CTP, serves as a feedback inhibitor, binding to a site distinct from the UTP substrate site.[5][9]

-

Substrate Availability: The enzyme's activity is highly sensitive to the physiological concentrations of its substrates, UTP and ATP, and its product, CTP.[3]

-

Oligomerization: CTP synthase transitions between inactive dimeric and active tetrameric forms.[3][10] The presence of substrates ATP and UTP promotes the formation of the active tetramer, a process essential for its enzymatic activity.[6][7]

-

Phosphorylation: In eukaryotes, CTP synthase activity is modulated by phosphorylation. For instance, phosphorylation of specific serine residues can inhibit enzyme activity.[3][5]

-

Filamentation: CTP synthase can polymerize into large filamentous structures known as cytoophidia.[10][11] This filament formation is a conserved regulatory mechanism, and studies suggest that polymerization can inhibit the enzyme's activity.[11][12]

Salvage Pathway

The salvage pathway provides an energy-efficient alternative to de novo synthesis by recycling pre-existing nucleosides and bases from the degradation of DNA and RNA.[13][14] In this pathway, CMP is synthesized directly by the phosphorylation of the nucleoside cytidine.

The Uridine-Cytidine Kinase (UCK) Reaction

The key enzyme in the cytidine salvage pathway is Uridine-Cytidine Kinase (UCK), which exists in two primary isoforms, UCK1 and UCK2.[15] UCK catalyzes the transfer of a γ-phosphate group from ATP to the 5'-hydroxyl group of cytidine (or uridine) to produce CMP (or UMP).[16][17] This is typically the rate-limiting step in the pyrimidine salvage pathway.[18]

The reaction is as follows:

Cytidine + ATP → CMP + ADP [16]

UCK2 is the more abundantly expressed isoform in many cell types and is localized to the cytosol, while UCK1 is found in the nucleus.[15] These kinases can also phosphorylate various nucleoside analogue prodrugs, making them important targets in cancer chemotherapy.[15][18]

Quantitative Data: Enzyme Kinetics

The kinetic parameters of the key enzymes in CMP biosynthesis are critical for understanding their function and for the development of enzyme inhibitors. The following table summarizes reported kinetic values for human CTP synthase.

| Enzyme | Substrate | Km (μmol/L) | Vmax (pmol/min) | Cell Type | Reference |

| CTP Synthase | UTP | 280 ± 310 | 83 ± 20 | Resting Human Lymphocytes | [19] |

| CTP Synthase | UTP | 230 ± 280 | 379 ± 90 | Activated Human Lymphocytes | [19] |

Note: Kinetic parameters can vary significantly depending on the enzyme isoform, organism, and specific assay conditions, including pH, temperature, and the concentrations of allosteric effectors like GTP.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for studying metabolic pathways and for screening potential drug candidates. Below is a detailed protocol for a highly sensitive and specific assay for CTP synthase activity.

CTP Synthase Activity Assay by LC-MS/MS

This method quantifies CTP synthase activity by directly measuring the amount of CTP produced in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19] A stable isotope-labeled CTP analog is used as an internal standard for precise quantification.

Materials:

-

Cell pellets (e.g., peripheral blood mononuclear cells)

-

Lysis Buffer (e.g., Tris-HCl with protease/phosphatase inhibitors)

-

Reaction Buffer containing: ATP, UTP, glutamine, GTP, MgCl₂, and a stable isotope analog of CTP (e.g., ¹³C₉,¹⁵N₃-CTP) as an internal standard.

-

Quenching Solution (e.g., cold acetonitrile or perchloric acid)

-

LC-MS/MS system equipped with a suitable column for nucleotide separation (e.g., a reversed-phase column with an ion-pairing agent).

Methodology:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse the cells using sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant (cell lysate). Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Enzymatic Reaction: Pre-warm the Reaction Buffer to 37°C. Initiate the reaction by adding a specific amount of cell lysate protein (e.g., 50 µg) to the Reaction Buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes). The incubation time should be within the linear range of product formation.

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold Quenching Solution. This precipitates the proteins and halts all enzymatic activity.

-

Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) at 4°C to remove precipitated protein. Transfer the supernatant to an autosampler vial for analysis.

-

LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Separate the nucleotides using a gradient elution. Monitor the parent-to-daughter ion transitions for both CTP and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

Data Analysis: Calculate the concentration of the CTP produced by comparing the peak area ratio of CTP to the internal standard against a standard curve. Express the CTP synthase activity as the amount of CTP produced per unit time per amount of protein (e.g., pmol/min/mg protein).

Conclusion and Therapeutic Relevance

The biosynthesis of 5'-Cytidine Monophosphate, primarily governed by the activities of CTP synthase in the de novo pathway and Uridine-Cytidine Kinase in the salvage pathway, is a fundamental process for life. The intricate regulation of these pathways ensures a balanced supply of nucleotides required for nucleic acid synthesis and other essential cellular functions. Given that elevated CTP synthase activity is a hallmark of some cancers, this enzyme is an attractive target for chemotherapeutic drug development.[11] A thorough understanding of these pathways, supported by robust quantitative data and reliable experimental protocols, is indispensable for researchers and drug development professionals aiming to modulate cellular metabolism for therapeutic benefit.

References

- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of Human Cytidine Triphosphate Synthetase 2 by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for Cytidine monophosphate (HMDB0000095) [hmdb.ca]

- 5. CTP synthetase - Wikipedia [en.wikipedia.org]

- 6. CTP synthetase and its role in phospholipid synthesis in the yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Common regulatory control of CTP synthase enzyme activity and filament formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of CTP Synthase Filament Formation During DNA Endoreplication in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymerizing Enzymes [faculty.washington.edu]

- 12. Large-scale filament formation inhibits the activity of CTP synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleotide salvage - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. The pivotal role of uridine-cytidine kinases in pyrimidine metabolism and activation of cytotoxic nucleoside analogues in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Molecular mechanisms of substrate specificities of uridinecytidine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Uridine kinase - Wikipedia [en.wikipedia.org]

- 18. UCK2 - Wikipedia [en.wikipedia.org]

- 19. CTP synthetase activity assay by liquid chromatography tandem mass spectrometry in the multiple reaction monitoring mode - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Differences Between 5'-CMP and 3'-CMP

For Researchers, Scientists, and Drug Development Professionals

Cytidine monophosphate (CMP) is a fundamental nucleotide essential for various biological processes. As a ribonucleoside monophosphate, it is a constituent monomer of RNA.[1][2] The core structure of CMP comprises three distinct molecular components: the nucleobase cytosine, the pentose sugar ribose, and a single phosphate group. The key structural distinction between its isomers, 5'-CMP and 3'-CMP, lies in the specific carbon atom of the ribose sugar to which the phosphate group is esterified. This seemingly minor positional difference results in profoundly different biochemical roles and metabolic origins.

This guide provides a detailed examination of the structural disparities between 5'-cytidine monophosphate (5'-CMP) and 3'-cytidine monophosphate (3'-CMP), offering insights into their chemical properties, biological significance, and the experimental methodologies used for their characterization.

Core Structural Analysis: The Positional Isomerism

The fundamental difference between 5'-CMP and 3'-CMP is the location of the phosphodiester bond on the ribose sugar moiety. In 5'-CMP, the phosphate group is attached to the 5'-carbon of the ribose. In 3'-CMP, the phosphate is linked to the 3'-carbon.[3][4] This positional isomerism is the sole determinant of their distinct chemical identities and biological functions.

Quantitative and Chemical Data Summary

While both isomers share the same elemental composition, their structural arrangement leads to distinct chemical properties and identifiers. The following table summarizes key quantitative data for easy comparison.

| Property | 5'-Cytidine Monophosphate (5'-CMP) | 3'-Cytidine Monophosphate (3'-CMP) |

| Chemical Formula | C₉H₁₄N₃O₈P[1][5] | C₉H₁₄N₃O₈P[3] |

| Molar Mass | 323.20 g/mol [1][5] | 323.20 g/mol [3] |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate[1] | ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-2-(hydroxymethyl)-4-oxotetrahydrofuran-3-yl) dihydrogen phosphate |

| CAS Number | 63-37-6[1][5] | 84254-87-5 |

| PubChem CID | 6131[1] | 135398675 |

| Synonyms | 5'-Cytidylic acid, Cytidylate[1][6] | 3'-Cytidylic acid, Cytidine 3'-phosphate[3] |

Biological Roles and Metabolic Pathways

The structural difference directly dictates the biological roles of these molecules. 5'-CMP is a biosynthetic precursor and a monomer for nucleic acid synthesis, while 3'-CMP is primarily a product of RNA degradation.

-

5'-CMP: Serves as the activated monomeric unit for RNA synthesis.[1][2][7] It is phosphorylated to cytidine diphosphate (CDP) and subsequently to cytidine triphosphate (CTP) by kinases.[1][5] CTP is then incorporated into a growing RNA chain by RNA polymerase, forming a 3',5'-phosphodiester bond and releasing pyrophosphate. 5'-CMP is also involved in the synthesis of phospholipids and glycolipids.[8]

-

3'-CMP: Arises from the enzymatic or chemical hydrolysis of the 3',5'-phosphodiester bonds within an RNA molecule. Enzymes like Ribonuclease A cleave the bond on the 3' side of a pyrimidine nucleotide, yielding a pyrimidine 3'-monophosphate as a product. Therefore, its presence is often indicative of RNA catabolism.

A third related molecule, Cytidine 3',5'-cyclic monophosphate (cyclic CMP) , is a cyclic nucleotide where the single phosphate group forms a diester bond with both the 3' and 5' hydroxyl groups of the ribose. It is synthesized from CTP by cytidylate cyclase and acts as a secondary messenger in cellular signaling, distinct from the linear monophosphates.[9][10]

References

- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. DNAmod: 3'-CMP [dnamod.hoffmanlab.org]

- 4. DNAmod: cytidine 5'-monophosphate [dnamod.hoffmanlab.org]

- 5. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]

- 6. Cytidine 5’-monophosphate | 63-37-6 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Cytidine 5’-monophosphate: Uses, biological activities and benefits_Chemicalbook [chemicalbook.com]

- 9. Cytidine 3',5'-monophosphate (cyclic CMP) formation in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extraction, purification and identification of cytidine 3',5'-cyclic monophosphate from rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Abundance of 5'-Cytidine Monophosphate (5'-CMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Cytidine monophosphate (5'-CMP), a pyrimidine nucleotide, is a fundamental building block for the synthesis of ribonucleic acid (RNA) and a key intermediate in various cellular metabolic pathways.[1][2] Its roles extend to the biosynthesis of phospholipids essential for cell membrane formation and as a precursor for cytidine triphosphate (CTP), which is vital for numerous enzymatic reactions.[3][4] Given its physiological significance, understanding the natural distribution and abundance of 5'-CMP is crucial for researchers in nutrition, pharmacology, and drug development. This technical guide provides a comprehensive overview of the natural sources of 5'-CMP, its quantitative abundance, detailed analytical methodologies for its detection, and its involvement in key signaling pathways.

Natural Sources and Abundance of 5'-CMP

5'-CMP is ubiquitously present in living organisms as a component of RNA and as a free nucleotide in the cellular pool. Dietary sources rich in nucleic acids, such as organ meats, yeast, and certain seafood, are considered good sources of nucleotides, including 5'-CMP.

Abundance in Human Milk and Infant Formula

Human milk is a significant natural source of nucleotides, which are considered conditionally essential nutrients for infants, playing a role in immune system development and gut health.[5] 5'-CMP is consistently reported as one of the most abundant nucleotides in human milk.[5]

A study on the nucleotide profile of mature breast milk from six different regions in China found that 5'-CMP was the predominant nucleotide. The median concentration of total potentially available cytidine monophosphate (CMP) was 22.84 mg/L, with a wide range from 11.61 mg/L to 111.09 mg/L.[6]

Due to its importance in infant development, 5'-CMP is frequently added to infant formulas to mimic the composition of human milk.[7] The concentrations in these formulas can vary but are formulated to provide a level of nucleotides comparable to that found in breast milk.

Abundance in Other Food Sources

Quantitative data for 5'-CMP in a wide range of food matrices is less readily available in the scientific literature compared to human milk. However, foods with high cellular density and rapid turnover are expected to be richer in nucleotides.

| Food Source Category | Specific Food Item | Reported 5'-CMP Concentration | Notes |

| Human Milk | Mature Breast Milk | Median: 22.84 mg/L (Range: 11.61 - 111.09 mg/L) | Predominant nucleotide, accounting for 52.9% of total potentially available nucleosides.[6] |

| Infant Formula | Various commercial formulas | Variable, supplemented to mimic human milk. | A method for routine determination of 5'-mononucleotides in infant formula has been established.[8] |

| Meat & Fish | Not specified | Data on specific 5'-CMP concentrations are limited. | Meats and fish are generally considered good sources of nucleotides due to their cellular nature.[9] |

| Dairy Products | Cow's Milk | Low concentrations of free nucleotides. | Most nucleotides are present as part of RNA. |

Table 1: Quantitative Abundance of 5'-CMP in Various Natural Sources.

Signaling and Metabolic Pathways Involving 5'-CMP

5'-CMP plays a central role in several key metabolic pathways, including the synthesis of pyrimidine nucleotides and phospholipids.

De Novo and Salvage Pathways for Pyrimidine Synthesis

Cells can synthesize pyrimidine nucleotides through two main routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[10] The salvage pathway recycles pre-existing pyrimidine bases and nucleosides, which is a more energy-efficient process.[11] 5'-CMP can be synthesized from cytidine through the salvage pathway.

CDP-Choline Pathway for Phospholipid Synthesis

5'-CMP is a precursor for the synthesis of cytidine diphosphate (CDP)-choline, a key intermediate in the synthesis of phosphatidylcholine, a major component of eukaryotic cell membranes.[4] This pathway, also known as the Kennedy pathway, is crucial for membrane biogenesis and repair.[12]

Experimental Protocols for 5'-CMP Quantification

The accurate quantification of 5'-CMP in complex biological and food matrices requires robust analytical methods. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

General Experimental Workflow

The general workflow for the analysis of 5'-CMP involves sample preparation, chromatographic separation, detection, and data analysis.

Detailed Methodology: HPLC-UV for Infant Formula

This protocol is adapted from a validated method for the determination of 5'-mononucleotides in infant formula.[8]

1. Sample Preparation: a. Accurately weigh a representative portion of the infant formula powder. b. Dissolve the sample in a high-salt solution to disrupt protein and fat interactions. c. Perform deproteinization, for example, by adding an acid like perchloric acid, followed by centrifugation to pellet the precipitated proteins. d. Neutralize the supernatant. e. For cleanup and concentration, pass the supernatant through a strong anion-exchange (SAX) solid-phase extraction (SPE) cartridge. f. Elute the nucleotides from the SPE cartridge with an appropriate buffer. g. Add an internal standard (e.g., thymidine 5'-monophosphate) to the eluted sample.

2. HPLC-UV Analysis: a. Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm).[7] b. Mobile Phase: A gradient elution is typically used. For example:

- Mobile Phase A: Aqueous buffer (e.g., phosphate buffer) with an ion-pairing agent.

- Mobile Phase B: Acetonitrile or methanol. c. Flow Rate: Typically 1.0 mL/min. d. Injection Volume: 10-50 µL. e. Detection: UV detector set at 260 nm or 280 nm.[5]

3. Quantification: a. Generate a calibration curve using standards of 5'-CMP of known concentrations. b. Calculate the concentration of 5'-CMP in the sample by comparing its peak area (normalized to the internal standard) to the calibration curve.

Detailed Methodology: LC-MS/MS for Biological Tissues

This protocol provides a general framework for the sensitive and specific quantification of 5'-CMP in biological tissues using LC-MS/MS.[13][14]

1. Sample Preparation: a. Flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity. b. Homogenize the frozen tissue in a cold extraction solution (e.g., a mixture of methanol, acetonitrile, and water). c. Centrifuge the homogenate at a high speed and low temperature to pellet cellular debris and proteins. d. Collect the supernatant containing the metabolites. e. The supernatant can be directly injected or further concentrated by evaporation and reconstitution in a suitable solvent.

2. LC-MS/MS Analysis: a. Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a porous graphitic carbon (PGC) column.[13] b. Mobile Phase: A gradient elution using a combination of aqueous and organic solvents with modifiers like ammonium acetate or formic acid to improve ionization. c. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. d. Detection: Monitor the specific precursor-to-product ion transition for 5'-CMP in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

3. Quantification: a. Prepare a calibration curve using a series of 5'-CMP standards. b. Spike a stable isotope-labeled internal standard of 5'-CMP into the samples and standards to correct for matrix effects and variations in instrument response. c. Quantify the concentration of 5'-CMP in the samples based on the ratio of the analyte peak area to the internal standard peak area and the calibration curve.

Conclusion

5'-Cytidine monophosphate is a vital nucleotide with a significant presence in key natural sources, most notably human milk. Its role in fundamental metabolic pathways underscores its importance in cellular function and development. The analytical methodologies detailed in this guide, particularly HPLC-UV and LC-MS/MS, provide robust frameworks for the accurate quantification of 5'-CMP in various matrices. A deeper understanding of the abundance and metabolic roles of 5'-CMP will continue to inform advancements in nutrition, clinical diagnostics, and the development of novel therapeutic agents. Further research is warranted to establish a more comprehensive database of 5'-CMP concentrations across a wider array of food sources.

References

- 1. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 3. Schematic Overview of Pyrimidine de Novo Synthesis, Salvage, and Degradation.Nucleotides synthesized de novo enter the nucleotide pool and become further converted to nucleic acids and other metabolic intermediates [pfocr.wikipathways.org]

- 4. researchgate.net [researchgate.net]

- 5. Detection and quantification of beef and pork materials in meat products by duplex droplet digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A liquid chromatographic method for routine analysis of 5'-mononucleotides in pediatric formulas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of Nucleotide 5'-Monophosphates in Infant Formulas by HPLC-UV: Collaborative Study, Final Action 2011.20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. microbenotes.com [microbenotes.com]

- 11. thesciencenotes.com [thesciencenotes.com]

- 12. Quantitative Analysis of Pork and Chicken Products by Droplet Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iscrm.uw.edu [iscrm.uw.edu]

- 14. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 5'-CMP: A Technical Guide for Researchers

An In-depth Examination of the Core Biochemical Transformation, Its Quantitative Parameters, Experimental Analysis, and Signaling Implications in Cellular Processes and Drug Development.

Introduction

Cytidine 5'-monophosphate (5'-CMP) is a pivotal ribonucleotide that serves as a fundamental building block for RNA synthesis and is a precursor for various essential biomolecules.[1][2] The enzymatic conversion of 5'-CMP is a critical step in nucleotide metabolism, ensuring the balanced supply of precursors for nucleic acid synthesis and participating in key cellular signaling pathways. This technical guide provides a comprehensive overview of the enzymatic conversion of 5'-CMP, focusing on the enzymes involved, their kinetic properties, detailed experimental protocols for their study, and their role in signaling cascades relevant to drug development professionals and researchers in the life sciences.

Core Enzymatic Conversion: The Role of UMP/CMP Kinase

The primary enzymatic conversion of 5'-CMP is its phosphorylation to cytidine 5'-diphosphate (CDP), a reaction catalyzed by the enzyme UMP/CMP kinase (also known as cytidylate kinase, EC 2.7.4.14).[1][3] This enzyme facilitates the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to 5'-CMP.[1]

The chemical reaction is as follows:

5'-CMP + ATP ⇌ CDP + ADP

UMP/CMP kinase plays a crucial role in the de novo and salvage pathways of pyrimidine nucleotide biosynthesis, which are essential for DNA and RNA synthesis.[4][5] Notably, human UMP/CMP kinase exhibits broad substrate specificity, phosphorylating uridine monophosphate (UMP), deoxyuridine monophosphate (dUMP), and deoxycytidine monophosphate (dCMP) in addition to CMP.[6][7] However, UMP and CMP are generally considered its preferred substrates.[7]

A second human UMP/CMP kinase, designated as UMP-CMP kinase 2 (UMP-CMPK2), has been identified and localized to the mitochondria.[6] This isoform also phosphorylates CMP and other pyrimidine monophosphates and is suggested to be involved in mitochondrial DNA (mtDNA) synthesis.[6]

Quantitative Analysis of Enzymatic Conversion

The efficiency and substrate preference of UMP/CMP kinases have been characterized through detailed kinetic studies. The Michaelis constant (Km) and the catalytic rate constant (kcat) are key parameters for understanding the enzyme's affinity for its substrates and its catalytic turnover rate.

| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| E. coli CMP Kinase | CMP | 7.6 | 13 | 1.7 x 106 | [8] |

| dCMP | 24 | 13 | 5.4 x 105 | [8] | |

| Human UMP/CMP Kinase | UMP | - | - | - | [7] |

| CMP | - | - | - | [7] | |

| dCMP | - | - | - | [7] | |

| Human UMP-CMPK2 | dUMP | - | - | Highest efficacy | [6] |

| dCMP | - | - | High efficacy | [6] | |

| CMP | - | - | Poorest substrate | [6] | |

| UMP | - | - | Poorest substrate | [6] |

Note: Specific kinetic values for human UMP/CMP Kinase were not explicitly found in the provided search results, but relative substrate preferences are indicated.

Experimental Protocols

Measurement of UMP/CMP Kinase Activity

The activity of UMP/CMP kinase is typically determined by measuring the rate of CDP formation from CMP and ATP. A common method involves a coupled enzyme assay.

Principle: The ADP produced in the kinase reaction is used to convert phosphoenolpyruvate (PEP) to pyruvate by pyruvate kinase (PK). The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

Substrate Solution: 50 mM Tris-HCl (pH 7.5) containing 2 mM ATP, 10 mM phosphoenolpyruvate (PEP), 0.2 mM NADH, and a saturating concentration of lactate dehydrogenase (LDH) and pyruvate kinase (PK).

-

Enzyme: Purified or recombinant UMP/CMP kinase.

-

Substrate (to be tested): 5'-CMP solution.

Procedure:

-

Prepare the reaction mixture by combining the assay buffer and the substrate solution in a cuvette.

-

Add the UMP/CMP kinase enzyme to the reaction mixture and incubate for 2-3 minutes at 37°C to allow the temperature to equilibrate.

-

Initiate the reaction by adding the 5'-CMP substrate.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the rate of NADH oxidation, which can be calculated using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

Alternative Non-Radioactive Assay:

Fluorescent-based kinase assays offer a safer and often more sensitive alternative to radioactive methods.[9] These assays can utilize fluorescently labeled substrates or antibodies that specifically recognize the phosphorylated product.[9] Commercially available kits, such as the HTRF™ KinEASE™ assay, provide a platform for measuring kinase activity based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[10]

Signaling Pathways and Biological Significance

The enzymatic conversion of 5'-CMP is not only a housekeeping function for nucleotide synthesis but is also implicated in specific signaling pathways that regulate cellular processes.

Myogenic Differentiation and Mitochondrial Biogenesis

Recent studies have highlighted a role for 5'-CMP and 5'-UMP in promoting muscle cell differentiation (myogenesis) and the formation of new mitochondria.[11][12] In mouse myoblast C2C12 cells, 5'-CMP has been shown to increase the mRNA levels of myogenin, a key transcription factor in the late stages of myogenesis, and PGC-1α, a master regulator of mitochondrial biogenesis.[11][12] This suggests that fluctuations in the intracellular pool of 5'-CMP or its metabolites could act as signals to trigger these developmental processes.

This signaling role positions the enzymatic conversion of 5'-CMP as a potential target for therapeutic interventions aimed at muscle growth and repair.

Experimental Workflow for Studying 5'-CMP Conversion

A typical workflow for investigating the enzymatic conversion of 5'-CMP, from enzyme preparation to activity measurement and inhibitor screening, is outlined below.

Implications for Drug Development

The central role of UMP/CMP kinase in nucleotide metabolism makes it an attractive target for the development of antimicrobial and anticancer agents.[13][14] Many nucleoside analogs require phosphorylation to their active triphosphate forms to exert their therapeutic effects, and UMP/CMP kinase can be a key enzyme in this activation cascade.[7][15] For instance, the antiviral analog l-3TCMP is an efficient substrate for human UMP/CMP kinase.[15]

Conversely, designing inhibitors of UMP/CMP kinase can disrupt DNA and RNA synthesis in rapidly proliferating cancer cells or pathogens.[16][17] The structural and kinetic data available for UMP/CMP kinases provide a solid foundation for structure-based drug design and the development of selective inhibitors.[18][]

Conclusion

The enzymatic conversion of 5'-CMP, primarily mediated by UMP/CMP kinase, is a fundamental biochemical process with far-reaching implications in cellular metabolism, signaling, and medicine. A thorough understanding of the enzymes involved, their quantitative kinetic properties, and the pathways they influence is essential for researchers in basic science and drug development. The methodologies and data presented in this guide offer a framework for the continued exploration of this vital enzymatic transformation and its potential as a therapeutic target.

References

- 1. Cytidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. Cytidine-5'-monophosphate (CMP), Nucleoside monophosphate (CAS 63-37-6) | Abcam [abcam.com]

- 3. Cytidylate kinase - Wikipedia [en.wikipedia.org]

- 4. sinobiological.com [sinobiological.com]

- 5. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human UMP-CMP kinase 2, a novel nucleoside monophosphate kinase localized in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. TECHNICAL NOTE: measurement of cAMP-dependent protein kinase activity using a fluorescent-labeled kemptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. 5'-CMP and 5'-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5′-CMP and 5′-UMP promote myogenic differentiation and mitochondrial biogenesis by activating myogenin and PGC-1α in a mouse myoblast C2C12 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein kinase inhibitors: insights into drug design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scholars.mssm.edu [scholars.mssm.edu]

- 17. New opportunities for kinase drug repurposing and target discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Substrate-induced conformational changes in human UMP/CMP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Cytidine Monophosphate in Early Life Research: A Technical Guide

Introduction

5'-Cytidine Monophosphate (CMP) is a pyrimidine nucleotide that serves as a fundamental monomer in RNA.[1][2] Beyond this essential role, CMP and other nucleotides are considered conditionally essential nutrients in early life, particularly during periods of rapid growth and physiological stress. Human milk is a natural source of nucleotides, with CMP being one of the most abundant.[3] Consequently, infant formulas are often supplemented with CMP and other nucleotides to more closely mimic the composition and functional benefits of breast milk.[4] This technical guide provides an in-depth overview of the role of 5'-CMP in early life, focusing on its quantitative presence in breast milk and infant formula, its impact on infant health, the experimental methods for its study, and the signaling pathways through which it may exert its effects.

Data Presentation: 5'-CMP and Other Nucleotides in Breast Milk and Infant Formula

The concentration of 5'-CMP and other nucleotides can vary depending on the source and, in the case of breast milk, the stage of lactation and geographical location.[3][5] The following tables summarize quantitative data from various studies.

| Nucleotide | Median Concentration in Chinese Mature Breast Milk (mg/L) [5] |

| 5'-Cytidine Monophosphate (CMP) | 22.84 |

| 5'-Uridine Monophosphate (UMP) | 9.37 |

| 5'-Guanosine Monophosphate (GMP) | 4.86 |

| 5'-Adenosine Monophosphate (AMP) | 4.80 |

| Total Potentially Available Nucleosides (TPAN) | 43.26 |

| Nucleotide | Concentration in Supplemented Infant Formula (mg/L) [6] | Concentration Range in Infant Formula Composition (mg/L) [7] |

| 5'-Cytidine Monophosphate (CMP) | 15 | 3.2 - 15.4 |

| 5'-Uridine Monophosphate (UMP) | 5 | 1.8 - 11.0 |

| 5'-Guanosine Monophosphate (GMP) | 2 | 1.8 - 8.0 |

| 5'-Adenosine Monophosphate (AMP) | 6 | 2.5 - 13.2 |

| 5'-Inosine Monophosphate (IMP) | 3 | 0.1 - 2.2 |

Physiological Roles of 5'-CMP in Early Life

Dietary nucleotides, including CMP, are believed to play a significant role in several aspects of infant development and health.

Immune System Development